molecular formula C4H6O2 B1181078 2-Amino-5-Iodopyridine CAS No. 10127-97-2

2-Amino-5-Iodopyridine

Cat. No.: B1181078
CAS No.: 10127-97-2
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Description

2-Amino-5-Iodopyridine is a halogenated heterocyclic compound with the molecular formula C5H5IN2 It is a derivative of pyridine, where an amino group is attached at the second position and an iodine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-Iodopyridine typically involves the iodination of 2-Aminopyridine. One common method includes dissolving 2-Aminopyridine in water, followed by the addition of iodine in multiple batches under stirring. The mixture is then maintained at a specific temperature for a couple of hours. After the heat preservation, hydrogen peroxide is added, and the reaction mixture is heated and refluxed for a short period. The product is then isolated by cooling, filtering, and drying .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. The process involves careful control of reaction conditions to maximize yield and purity. The use of efficient purification techniques is crucial to remove any by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-Iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products depend on the nucleophile used; for example, using an amine can yield an aminopyridine derivative.

    Coupling Reactions: The products are typically arylated or alkylated derivatives of this compound.

Scientific Research Applications

2-Amino-5-Iodopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-Iodopyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity. The amino group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

  • 2-Amino-5-Bromopyridine
  • 2-Amino-5-Chloropyridine
  • 2-Amino-5-Fluoropyridine

Comparison: 2-Amino-5-Iodopyridine is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can lead to stronger halogen bonding interactions and potentially different reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs .

Properties

CAS No.

10127-97-2

Molecular Formula

C4H6O2

Molecular Weight

0

Origin of Product

United States

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